(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1H-indol-3-yl)methanone

CYP3A4 inhibition ADME profiling drug–drug interaction risk

(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1H-indol-3-yl)methanone (CAS 2034299-05-1, MW 354.385, C₁₉H₁₉FN₄O₂) is a synthetic small molecule built on a pyrimidine-substituted pyrrolidine scaffold bearing an indole-3-carbonyl terminus. Its core architecture aligns with the acetyl-CoA carboxylase (ACC) inhibitor pharmacophore disclosed in Roche patent family US8962641/EP2814822, wherein 6-ethyl-5-fluoropyrimidine ether-linked pyrrolidines serve as ACC1/ACC2 dual inhibitors for metabolic disorder indications.

Molecular Formula C19H19FN4O2
Molecular Weight 354.385
CAS No. 2034299-05-1
Cat. No. B2617946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1H-indol-3-yl)methanone
CAS2034299-05-1
Molecular FormulaC19H19FN4O2
Molecular Weight354.385
Structural Identifiers
SMILESCCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CNC4=CC=CC=C43)F
InChIInChI=1S/C19H19FN4O2/c1-2-15-17(20)18(23-11-22-15)26-12-7-8-24(10-12)19(25)14-9-21-16-6-4-3-5-13(14)16/h3-6,9,11-12,21H,2,7-8,10H2,1H3
InChIKeyKWAHXPYKKNZZOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2034299-05-1: Procurement-Grade Profile of an Indolyl-Pyrimidine-Pyrrolidine Chemical Probe


(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1H-indol-3-yl)methanone (CAS 2034299-05-1, MW 354.385, C₁₉H₁₉FN₄O₂) is a synthetic small molecule built on a pyrimidine-substituted pyrrolidine scaffold bearing an indole-3-carbonyl terminus . Its core architecture aligns with the acetyl-CoA carboxylase (ACC) inhibitor pharmacophore disclosed in Roche patent family US8962641/EP2814822, wherein 6-ethyl-5-fluoropyrimidine ether-linked pyrrolidines serve as ACC1/ACC2 dual inhibitors for metabolic disorder indications . A closely related furan analog (CAS 2034362-24-6) has been characterized for CYP3A4 inhibition (IC₅₀ = 18 μM), establishing a preliminary ADME liability benchmark for the chemical series . The compound is presently offered as a research-use-only chemical probe by multiple vendors.

Why Generic Substitution of CAS 2034299-05-1 with In-Class Analogs Carries Scientific Risk


The pyrimidine-substituted pyrrolidine chemical space encompasses multiple distinct target profiles—ACC1/ACC2 inhibition (Roche series), EED inhibition (AbbVie series), kinase inhibition, and serotonergic modulation—all sharing superficial scaffold similarity but diverging at critical substituent positions . Within the ACC inhibitor class alone, the indole-3-carbonyl terminus of CAS 2034299-05-1 differentiates it from furan-, phenyl-, pyridyl-, and isoxazole-terminated analogs, each of which exhibits unique potency, selectivity, and ADME signatures . A procurement decision based solely on core scaffold similarity without verifying the specific Ar-group and pyrimidine substitution pattern risks selecting a compound with an unintended target profile, as demonstrated by the CYP3A4 liability differential observed even between closely related furan and indole congeners within this series .

CAS 2034299-05-1: Comparator-Anchored Quantitative Differentiation Evidence


CYP3A4 Liability: Indole-3-yl vs. Furan-3-yl Congener Comparison

The furan-3-yl methanone analog of CAS 2034299-05-1 (CAS 2034362-24-6, identical 6-ethyl-5-fluoropyrimidin-4-yl-oxy-pyrrolidine core but with furan replacing indole at the carbonyl terminus) demonstrates measurable CYP3A4 inhibition with an IC₅₀ of 18 μM . While direct CYP3A4 data for the indole-3-yl target compound are not publicly available, the indole moiety is sterically bulkier and more lipophilic (calculated logP difference ~1.2 units) than furan, predicting altered P450 binding. This establishes a testable hypothesis: the indole-3-yl congener is expected to exhibit meaningfully different CYP3A4 liability compared to the 18 μM benchmark of its furan analog . Procurement of the specific indole analog is therefore essential for any experiment where CYP-mediated metabolism is a confounding variable.

CYP3A4 inhibition ADME profiling drug–drug interaction risk hepatic metabolism

ACC Inhibitor Pharmacophore Alignment: Structural Positioning Within the Roche Patent Series

The compound embodies the general Formula I of Roche patent US8962641, which claims pyrimidine-substituted pyrrolidine derivatives as ACC inhibitors with demonstrated in vitro ACC2 inhibitory activity . Within this patent series, compounds featuring heteroaryl-carbonyl substituents at the pyrrolidine nitrogen (Ar group) exhibited ACC2 IC₅₀ values ranging from sub-nanomolar to >10 μM depending on the specific Ar group identity . The indole-3-yl group represents a distinct Ar pharmacophore not exemplified among the patent's most potent compounds, positioning CAS 2034299-05-1 as a unique probe for exploring Ar-group SAR within the ACC inhibitor chemotype. Established ACC inhibitors such as PF-05175157 (hACC1 IC₅₀ = 27 nM, hACC2 IC₅₀ = 33 nM) and ND-646 (hACC1 IC₅₀ = 3.5 nM, hACC2 IC₅₀ = 4.1 nM) serve as class-level potency benchmarks, though these belong to different chemical series and are not direct structural comparators .

acetyl-CoA carboxylase ACC1/ACC2 dual inhibition metabolic disease NASH obesity

Pyrimidine Substitution Pattern: 6-Ethyl-5-fluoro vs. 6-Dimethylamino Differentiation

A structurally proximal comparator, (3-{[6-(dimethylamino)pyrimidin-4-yl]oxy}pyrrolidin-1-yl)(1H-indol-3-yl)methanone (MW 351.41, C₁₉H₂₁N₅O₂), replaces the 6-ethyl-5-fluoro substitution of CAS 2034299-05-1 with a 6-dimethylamino group, while retaining the identical indole-3-yl methanone terminus . The ethyl → dimethylamino swap at position 6 alters both electronic character (electron-donating vs. electron-withdrawing fluorine at position 5) and hydrogen-bonding capacity (the dimethylamino group introduces an additional H-bond acceptor). This substitution pattern divergence is known to modulate kinase selectivity profiles within pyrimidine-based inhibitor series . The 5-fluoro substituent in CAS 2034299-05-1 additionally provides a metabolic soft spot that is absent in the dimethylamino analog, with potential implications for in vivo half-life.

structure–activity relationship pyrimidine substitution kinase selectivity physicochemical properties

Carbonyl-Terminal Group Identity: Indole-3-yl as a Privileged Fragment for Protein–Ligand Interactions

The indole-3-yl methanone terminus of CAS 2034299-05-1 distinguishes it from commercially available congeners bearing furan-3-yl (CAS 2034362-24-6), 5-phenylisoxazol-3-yl (CAS 2034328-41-9), and 2-methoxypyridin-3-yl carbonyl groups that share the identical 6-ethyl-5-fluoropyrimidin-4-yl-oxy-pyrrolidine core . Among these, indole is uniquely capable of engaging in bidentate N–H···O hydrogen bonding (via the indole NH as donor) and parallel-displaced π–π stacking with aromatic protein residues (Trp, Tyr, Phe), interactions that are geometrically inaccessible to furan, isoxazole, or pyridine rings . This protein–ligand interaction capacity makes the indole-3-yl compound the preferred choice for targets where aromatic cage or π-rich binding pockets are implicated.

indole pharmacophore π–π stacking hydrogen bonding fragment-based drug design

CAS 2034299-05-1: Evidence-Anchored Application Scenarios for Scientific Procurement


ACC Inhibitor SAR Library Expansion: Ar-Group Tolerance Profiling

For laboratories systematically mapping the structure–activity relationship of pyrimidine-substituted pyrrolidine ACC inhibitors, CAS 2034299-05-1 fills a specific gap in commercially available Ar-group diversity. Its indole-3-yl terminus is not represented among the most potent compounds exemplified in Roche patent US8962641 , making it a valuable probe for establishing the upper boundary of steric and lipophilic tolerance at the ACC2 binding site. The compound can be tested alongside PF-05175157 and ND-646 as class-level potency benchmarks to determine whether the indole-3-yl group enhances or diminishes ACC inhibitory activity relative to optimized clinical candidates.

CYP3A4-Dependent Metabolic Stability Screening: Indole vs. Furan Head-to-Head

The known CYP3A4 IC₅₀ of 18 μM for the furan-3-yl analog (CAS 2034362-24-6) establishes a baseline for a paired metabolic stability comparison . Procuring both the furan-3-yl and indole-3-yl congeners enables a controlled experiment isolating the effect of the carbonyl-terminal heterocycle on CYP450 liability, with all other structural variables (6-ethyl-5-fluoropyrimidine core, pyrrolidine linker, ether connectivity) held constant. This experiment directly informs lead optimization strategies for the broader chemical series.

Indole Pharmacophore Validation in Pyrimidine-Pyrrolidine Chemical Probes

The indole NH donor represents a pharmacophoric feature absent in all other commercially available variants of the 6-ethyl-5-fluoropyrimidine-pyrrolidine scaffold . Researchers investigating targets where an H-bond donor at this vector is hypothesized to improve affinity (e.g., kinases with a hinge-region H-bond acceptor, bromodomains with a conserved Asn residue) should prioritize CAS 2034299-05-1 over its furan, isoxazole, or pyridine analogs. The compound serves as a direct test of the indole-as-privileged-fragment hypothesis within this chemotype.

Pyrimidine C5-Fluoro Metabolic Probe: Comparative In Vitro Metabolism Studies

The 5-fluoropyrimidine motif of CAS 2034299-05-1 distinguishes it from the 6-dimethylamino-pyrimidine analog (ChemDiv catalog), which lacks the C5 halogen . For DMPK scientists evaluating the impact of fluorination on microsomal stability within pyrrolidine-linked heterocyclic series, CAS 2034299-05-1 provides a direct comparator to the non-fluorinated dimethylamino congener, enabling isolation of the fluorine effect on metabolic turnover rates in human or rodent liver microsome assays.

Quote Request

Request a Quote for (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1H-indol-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.